molecular formula C4H6N4O3 B14669154 4-Methyl-3-furoxancarbohydrazide CAS No. 37895-47-9

4-Methyl-3-furoxancarbohydrazide

Cat. No.: B14669154
CAS No.: 37895-47-9
M. Wt: 158.12 g/mol
InChI Key: BLYMBROQBYFKNB-UHFFFAOYSA-N
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Description

4-Methyl-3-furoxancarbohydrazide (CAS: 37895-47-9) is a heterocyclic compound with the molecular formula C₄H₆N₄O₃ and a molecular weight of 158.1154 g/mol . Its structure consists of a furoxan core (1,2,5-oxadiazole 2-oxide) substituted with a methyl group at position 4 and a carbohydrazide moiety at position 3 .

Properties

CAS No.

37895-47-9

Molecular Formula

C4H6N4O3

Molecular Weight

158.12 g/mol

IUPAC Name

4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carbohydrazide

InChI

InChI=1S/C4H6N4O3/c1-2-3(4(9)6-5)8(10)11-7-2/h5H2,1H3,(H,6,9)

InChI Key

BLYMBROQBYFKNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NO[N+](=C1C(=O)NN)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-furoxancarbohydrazide typically involves the reaction of 4-methyl-3-furoxancarboxylic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

4-Methyl-3-furoxancarboxylic acid+Hydrazine hydrateThis compound+Water\text{4-Methyl-3-furoxancarboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-Methyl-3-furoxancarboxylic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-furoxancarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazide derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazide derivatives.

Scientific Research Applications

4-Methyl-3-furoxancarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-3-furoxancarbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Methyl-3-furoxancarbohydrazide Furoxan (1,2,5-oxadiazole 2-oxide) 4-methyl, 3-carbohydrazide C₄H₆N₄O₃ 158.11 Nitric oxide donor, thermal sensitivity
5-Methyl-3-phenyl-4-isoxazolecarbohydrazide Isoxazole 5-methyl, 3-phenyl, 4-carbohydrazide C₁₁H₁₂N₄O₂ 232.24 Antimicrobial activity; stable isoxazole core
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-5-carbohydrazide Pyrazole 3-(4-methoxyphenyl), 1-phenyl, 5-carbohydrazide C₁₇H₁₆N₄O₂ 308.34 Electron-rich methoxy group; potential kinase inhibition
4-Fluoro-N'-[(pyridine-4-yl)carbonyl]benzohydrazide Benzohydrazide 4-fluoro, pyridine-4-yl carbonyl C₁₃H₁₁FN₄O₂ 274.25 Metal coordination (e.g., Fe(III) complexes)

Pharmacological and Functional Differences

  • Nitric Oxide Release: The furoxan core in this compound enables NO donation, which is absent in isoxazole and pyrazole analogs. This property is critical for cardiovascular and antimicrobial applications . Isoxazole and pyrazole derivatives (e.g., 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide) are more associated with antimicrobial and enzyme inhibition due to their stable heterocyclic cores .
  • Metal Coordination :

    • Benzohydrazides like 4-Fluoro-N'-[(pyridine-4-yl)carbonyl]benzohydrazide form stable complexes with metals such as Fe(III), enhancing their utility in catalysis or imaging .
  • Stability :

    • Furoxans are thermally sensitive, requiring mild synthetic conditions (e.g., room-temperature reactions) , whereas isoxazole and pyrazole derivatives exhibit greater thermal stability .

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